An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(2,6-diethylphenyl)acetamide is a chloroacetamide compound of significant interest in the fields of environmental science, toxicology, and drug development. It is recognized as a principal metabolite of the widely used herbicides Alachlor and Butachlor.[1][2] Understanding the chemical and physical properties of this compound is crucial for assessing its environmental fate, toxicological profile, and potential applications in synthetic chemistry. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of 2-Chloro-N-(2,6-diethylphenyl)acetamide.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide is presented below. It is important to note that while experimental data is available for some properties, others are predicted or extrapolated from similar compounds, such as the dimethyl analog.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2,6-diethylphenyl)acetamide | [2] |
| Synonyms | N-(2,6-diethylphenyl)-2-chloroacetamide, CDEPA-2 | [2] |
| CAS Number | 6967-29-9 | [2] |
| Molecular Formula | C₁₂H₁₆ClNO | [2] |
| Molecular Weight | 225.71 g/mol | [2] |
| Physical Description | Solid | [2] |
| Melting Point | 135 - 136 °C | [2] |
| Boiling Point | 316.8 ± 30.0 °C (Predicted for dimethyl analog) | [3][4][5] |
| Density | 1.187 g/cm³ (Predicted for dimethyl analog) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol. | [5][6] |
Mandatory Visualizations
To visually represent the relationships between the key identifiers and properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide, the following diagram has been generated using Graphviz.
Figure 1: Key identifiers and properties of the compound.
Experimental Protocols
Synthesis of 2-Chloro-N-Aryl Acetamides (Representative Protocol)
Materials:
-
2,6-Diethylaniline (1.0 equivalent)
-
Chloroacetyl chloride (1.1 - 1.2 equivalents)
-
Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 equivalents) as a base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 2,6-diethylaniline and the base (e.g., triethylamine) in the organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Add chloroacetyl chloride dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture can be washed with water to remove the salt byproduct (e.g., triethylamine hydrochloride).
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-Chloro-N-(2,6-diethylphenyl)acetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Methods
High-Performance Liquid Chromatography (HPLC) (General Protocol)
The analysis of chloroacetamide compounds is often performed using reverse-phase HPLC.[9][10] A general protocol that can be adapted for 2-Chloro-N-(2,6-diethylphenyl)acetamide is outlined below.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio can be optimized for best separation. A common starting point is a 50:50 (v/v) mixture. For mass spectrometry detection, a volatile buffer like formic acid (0.1%) is typically added.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Prepare a stock solution of 2-Chloro-N-(2,6-diethylphenyl)acetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.
-
Samples for analysis should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Biological Activity and Metabolic Pathways
2-Chloro-N-(2,6-diethylphenyl)acetamide is a known metabolite of the herbicides Alachlor and Butachlor.[1][2] The metabolic pathway of these parent compounds involves the dealkylation of the nitrogen atom, leading to the formation of 2-Chloro-N-(2,6-diethylphenyl)acetamide.
This metabolite can be further metabolized in biological systems. Studies on the metabolism of Alachlor and Butachlor have shown that 2-Chloro-N-(2,6-diethylphenyl)acetamide can be converted to 2,6-diethylaniline (DEA).[1] DEA is then suspected to be bioactivated through hydroxylation and subsequent oxidation to form a reactive quinone imine species, which is considered a potential carcinogenic agent.[1]
The genotoxicity of chloroacetamide herbicides and their metabolites has been a subject of investigation. Studies on related chloroacetamides have shown that they can induce the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cell lines.[11][12][13]
The metabolic conversion of Alachlor and Butachlor to 2-Chloro-N-(2,6-diethylphenyl)acetamide and its subsequent transformation are depicted in the following workflow diagram.
Figure 2: Metabolic pathway of Alachlor/Butachlor.
Conclusion
2-Chloro-N-(2,6-diethylphenyl)acetamide is a compound with significant relevance in environmental and toxicological studies due to its role as a metabolite of common herbicides. This guide has provided a detailed overview of its chemical and physical properties, along with representative experimental protocols for its synthesis and analysis. The information on its metabolic fate and potential for genotoxicity highlights the importance of further research to fully understand its impact on biological systems. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7 | Chemsrc [chemsrc.com]
- 5. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
